Cas no 5779-18-0 (4,7-Methano-1H-isoindole-1,3(2H)-dione,2-[2-(dimethylamino)ethyl]-3a,4,7,7a-tetrahydro-5-(hydroxyphenyl-2-pyridinylmethyl)-8-(phenyl-2-pyridinylmethylene)-)
![4,7-Methano-1H-isoindole-1,3(2H)-dione,2-[2-(dimethylamino)ethyl]-3a,4,7,7a-tetrahydro-5-(hydroxyphenyl-2-pyridinylmethyl)-8-(phenyl-2-pyridinylmethylene)- structure](https://pt.kuujia.com/scimg/cas/5779-18-0x500.png)
5779-18-0 structure
Nome do Produto:4,7-Methano-1H-isoindole-1,3(2H)-dione,2-[2-(dimethylamino)ethyl]-3a,4,7,7a-tetrahydro-5-(hydroxyphenyl-2-pyridinylmethyl)-8-(phenyl-2-pyridinylmethylene)-
4,7-Methano-1H-isoindole-1,3(2H)-dione,2-[2-(dimethylamino)ethyl]-3a,4,7,7a-tetrahydro-5-(hydroxyphenyl-2-pyridinylmethyl)-8-(phenyl-2-pyridinylmethylene)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 4,7-Methano-1H-isoindole-1,3(2H)-dione,2-[2-(dimethylamino)ethyl]-3a,4,7,7a-tetrahydro-5-(hydroxyphenyl-2-pyridinylmethyl)-8-(phenyl-2-pyridinylmethylene)-
- BRN 0874102
- 5-Norbornene-2,3-dicarboximide, N-(2-dimethylaminoethyl)-5-(alpha-hydroxy-alpha-2-pyridylbenzyl)-7-(alpha-2-pyridylbenzylidene)-, endo-
- 5779-18-0
-
- Inchi: InChI=1S/C37H34N4O3/c1-40(2)21-22-41-35(42)32-26-23-27(37(44,25-15-7-4-8-16-25)29-18-10-12-20-39-29)33(34(32)36(41)43)31(26)30(24-13-5-3-6-14-24)28-17-9-11-19-38-28/h3-20,23,26,32-34,44H,21-22H2,1-2H3/b31-30+
- Chave InChI: WPRNRCKUGKPCRG-NVQSTNCTSA-N
- SMILES: CN(C)CCN1C(=O)C2C3C=C(C(C2C1=O)C3=C(C4=CC=CC=C4)C5=CC=CC=N5)C(C6=CC=CC=C6)(C7=CC=CC=N7)O
Propriedades Computadas
- Massa Exacta: 582.263
- Massa monoisotópica: 582.263
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 44
- Contagem de Ligações Rotativas: 8
- Complexidade: 1150
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 5
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.3
- Superfície polar topológica: 86.6Ų
Propriedades Experimentais
- Densidade: 1.286
- Ponto de ebulição: 793.3°C at 760 mmHg
- Ponto de Flash: 433.6°C
- Índice de Refracção: 1.663
4,7-Methano-1H-isoindole-1,3(2H)-dione,2-[2-(dimethylamino)ethyl]-3a,4,7,7a-tetrahydro-5-(hydroxyphenyl-2-pyridinylmethyl)-8-(phenyl-2-pyridinylmethylene)- Literatura Relacionada
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
5779-18-0 (4,7-Methano-1H-isoindole-1,3(2H)-dione,2-[2-(dimethylamino)ethyl]-3a,4,7,7a-tetrahydro-5-(hydroxyphenyl-2-pyridinylmethyl)-8-(phenyl-2-pyridinylmethylene)-) Produtos relacionados
- 991-42-4(Norbormide)
- 1803668-23-6(3-(Difluoromethyl)-2,4-dihydroxypyridine-5-sulfonyl chloride)
- 2034503-93-8(1-(3-{6-(dimethylamino)pyridazin-3-yloxy}pyrrolidin-1-yl)-2-ethoxyethan-1-one)
- 1214380-14-9(2-Fluoro-3-(pyridin-3-yl)benzoyl chloride)
- 1565330-19-9(2-methylpropyl N-(carbamoylmethoxy)carbamate)
- 1171685-13-4(1-hexyl-4-nitro-1H-pyrazole)
- 2639420-68-9(N-phenyl-4-(trifluoromethyl)-2-oxabicyclo2.1.1hexane-1-carboxamide)
- 1521181-62-3(2-(4-chloro-2-hydroxyphenyl)butanoic acid)
- 2757895-11-5(3-Oxo-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid)
- 1226427-83-3(N-(3-cyanophenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide)
Fornecedores recomendados
江苏科伦多食品配料有限公司
Membro Ouro
CN Fornecedor
Reagente

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente

Shandong Feiyang Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente
